molecular formula C13H10Cl2N2O2 B2854455 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338977-28-9

5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2854455
CAS No.: 338977-28-9
M. Wt: 297.14
InChI Key: QRISLKYBPFAMGG-UHFFFAOYSA-N
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Description

Historical Development of Pyridinecarboxamide Research

The exploration of pyridinecarboxamide derivatives represents a critical chapter in medicinal chemistry, originating from early investigations into nicotinamide (3-pyridinecarboxamide) as an essential vitamin precursor. Initial studies in the mid-20th century focused on nicotinamide's role in coenzyme synthesis, revealing its metabolic importance in redox reactions and DNA repair. This foundational work spurred interest in structurally modified pyridinecarboxamides, particularly those with halogen substitutions, to enhance pharmacological properties.

By the 1980s, researchers synthesized analogs such as isoniazid (isonicotinic acid hydrazide), demonstrating the therapeutic potential of pyridinecarboxamides in tuberculosis treatment. The introduction of halogen atoms, including chlorine, into the pyridine ring marked a strategic shift toward improving metabolic stability and target selectivity. These innovations laid the groundwork for advanced derivatives like 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, which emerged as part of efforts to optimize heterocyclic scaffolds for anticancer applications.

Significance in Heterocyclic Chemistry

Pyridinecarboxamides occupy a unique niche in heterocyclic chemistry due to their electronic and steric versatility. The pyridine ring’s aromatic system, combined with the carboxamide functional group, enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for binding biological targets. Chlorine substitutions further modulate electron distribution, enhancing lipophilicity and resistance to enzymatic degradation.

Comparative studies highlight the superiority of dihydropyridine derivatives over fully aromatic counterparts in accessing conformational states favorable for enzyme inhibition. For instance, the 1,6-dihydro configuration in this compound introduces partial saturation, reducing ring planarity and enabling adaptive binding to tubulin’s colchicine site. This structural flexibility underscores the compound’s relevance in designing dynamic pharmacophores.

Structural Classification in the Context of Medicinal Chemistry

This compound belongs to the dihydropyridinecarboxamide subclass, characterized by a partially saturated pyridine core (Figure 1). Key structural features include:

  • Chlorine atoms at positions 5 (pyridine ring) and 3’ (benzyl group), enhancing electrophilicity and steric bulk.
  • A 3-carboxamide group linked to a 3,5-dichlorophenyl moiety, facilitating hydrogen bonding with kinase active sites.
  • A 1,6-dihydro-6-oxo configuration , imparting partial unsaturation and conformational mobility.

Table 1: Structural Comparison of Pyridinecarboxamide Derivatives

Compound Substitutions Saturation Key Pharmacological Role
Nicotinamide None (parent structure) Fully aromatic Cofactor synthesis
Isoniazid Hydrazide at C-3 Fully aromatic Antimycobacterial
Target Compound 5-Cl, 3-Cl-benzyl, 3-carboxamide 1,6-dihydro Anticancer (tubulin inhibition)

Research Objectives and Theoretical Framework

This article aims to elucidate the structural and functional attributes of this compound within the broader context of pyridinecarboxamide research. The theoretical framework integrates:

  • Molecular topology analysis to map electronic effects of chlorine substituents.
  • Ligand-target interaction models predicting affinity for tubulin and kinase domains.
  • Structure-activity relationship (SAR) principles to rationalize anticancer potency relative to analogs.

By synthesizing these perspectives, the review advances a unified paradigm for optimizing dihydropyridinecarboxamides in oncology drug discovery.

Properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-3-1-2-8(4-10)6-17-7-9(12(16)18)5-11(15)13(17)19/h1-5,7H,6H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRISLKYBPFAMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 3-chlorobenzaldehyde with propanedioic acid under the influence of formic acid and diethylamine at temperatures ranging from 20°C to 150°C. The resulting product is then oxidized to form 3-chlorobenzene propionic acid. This intermediate undergoes further reactions, including a ring-closure reaction under Friedel-Crafts acylation conditions with zinc chloride as a catalyst, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact. The choice of solvents, catalysts, and reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of pyridinecarboxamide compounds exhibit antimicrobial properties. The specific compound has shown potential against various bacterial strains, making it a candidate for the development of new antibiotics .

Anti-inflammatory Properties
Studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves inhibiting certain pathways involved in inflammation .

Anticancer Research
Preliminary studies have explored the compound's efficacy in cancer treatment. It appears to induce apoptosis in cancer cells through multiple pathways, indicating its potential as a chemotherapeutic agent .

Agricultural Chemistry Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that it can effectively control certain pests that affect agricultural crops, providing an alternative to conventional pesticides .

Herbicide Development
Due to its structural characteristics, this compound is being investigated for use in herbicides. Its effectiveness against specific weed species could lead to the formulation of new herbicide products that are less harmful to non-target organisms .

Material Science Applications

Polymer Chemistry
In material science, the compound is being studied for its potential use in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices could improve mechanical strength and thermal stability .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Pyridine DerivativesMedicinal ChemistryDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Evaluation of Anti-inflammatory AgentsMedicinal ChemistryShowed reduced inflammation markers in animal models .
Pesticidal Properties of Novel CompoundsAgricultural ChemistryEffective against common agricultural pests; potential for lower environmental impact .
Synthesis of Advanced PolymersMaterial ScienceEnhanced mechanical properties when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in:

Substituents on the benzyl ring (e.g., 2,4-dichloro, 2-chloro-6-fluoro).

Modifications to the carboxamide group (e.g., methyl ester, trifluoromethylbenzyl derivatives).

Variations in the pyridine core (e.g., oxidation state, additional halogens).

Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Physicochemical Implications Reference(s)
5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide C₁₉H₁₃Cl₃N₂O₂ 403.68 3-Chlorobenzyl, carboxamide Baseline for comparison; moderate lipophilicity (Cl groups) may enhance membrane permeability .
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid C₁₃H₉Cl₃NO₃ 298.13 2,4-Dichlorobenzyl, carboxylic acid Increased polarity due to -COOH group; reduced bioavailability compared to carboxamide .
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide C₂₀H₁₄ClF₃N₂O₂ 414.79 3-Trifluoromethylbenzyl, N-phenyl carboxamide Enhanced electron-withdrawing effects (CF₃) may improve target binding affinity but increase metabolic instability .
5-Chloro-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde C₁₃H₈Cl₂FNO₂ 314.12 2-Chloro-6-fluorobenzyl, aldehyde Aldehyde group introduces reactivity (e.g., Schiff base formation); potential for prodrug development .
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide C₂₀H₁₆Cl₂N₂O₃ 403.26 4-Methoxyphenyl carboxamide Methoxy group improves solubility but may reduce target affinity due to electron-donating effects .

Key Findings

Trifluoromethyl substituents (e.g., ) enhance electronegativity, improving target interactions but may accelerate metabolic clearance.

Functional Group Modifications :

  • Carboxamide derivatives (e.g., ) generally exhibit better stability and bioavailability compared to carboxylic acid () or aldehyde () analogues.
  • The N-(4-methoxyphenyl) variant () shows improved aqueous solubility due to the methoxy group, though this may compromise receptor affinity in hydrophobic binding pockets.

Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl ester in ) are synthesized in higher yields (≥75%) under mild conditions (methanol/NaOH, 30 min) compared to bulkier analogues .

Biological Activity

5-Chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₃H₉Cl₂N₃O₃
Molecular Weight: 298.12 g/mol
CAS Number: 339024-74-7
Melting Point: 229–231.5 °C

PropertyValue
Molecular FormulaC₁₃H₉Cl₂N₃O₃
Molecular Weight298.12 g/mol
Melting Point229–231.5 °C

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of certain bacteria and fungi. Its structure suggests that it may interact with microbial cell membranes or inhibit specific enzymatic processes essential for microbial survival.
  • Antitumor Effects: Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines. The mechanism may involve DNA alkylation or interference with cellular signaling pathways that promote tumor growth.

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Results Summary:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of proliferation

The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation and disrupted cell cycle progression in A549 cells.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features:

  • Chloro Groups: The presence of chlorine atoms enhances lipophilicity and may improve membrane penetration.
  • Pyridine Ring: The nitrogen atom in the pyridine ring contributes to the compound's ability to form hydrogen bonds with biological targets.
  • Carbonyl Group: The carbonyl moiety is crucial for interaction with nucleophilic sites in target proteins or nucleic acids.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridine precursors. Key steps include:

  • Pyridine ring formation : Condensation of aldehydes and amines under acidic/basic conditions (e.g., using acetic acid or KOH) .

  • Substitution reactions : Introduction of the 3-chlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .

  • Optimization : Yield and purity depend on solvent choice (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., Pd/C for coupling). For example, using DMF at 80°C improves reaction homogeneity and yield by ~20% compared to THF .

    Reaction ConditionYield (%)Purity (%)
    DMF, 80°C, Pd/C7895
    THF, 60°C, no catalyst5885

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorobenzyl groups) .
  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ at m/z 322.0284 for C₁₃H₁₀Cl₂N₂O₂) .
  • HPLC : Purity assessment (>95% with C18 column, acetonitrile/water gradient) .

Q. What in vitro biological activities have been reported, and how are these assays designed?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MICs. For structurally similar compounds, MICs range from 32–64 µg/mL against S. aureus and E. coli .

  • Anticancer assays : MTT viability tests on HeLa cells (IC₅₀ ~50 µM). Apoptosis is confirmed via caspase-3 activation and PARP cleavage .

    Assay TypeTargetResult (IC₅₀/MIC)
    MTT (HeLa cells)Cancer cells50 µM
    Broth microdilutionS. aureus32 µg/mL

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine position, allyl groups) influence bioactivity?

  • Methodological Answer :

  • Chlorine substituents : Meta-substitution (3-chlorobenzyl) enhances lipophilicity and membrane penetration compared to para-substitution (logP: 2.8 vs. 2.5) .

  • Allyl groups : Addition of allyl moieties (e.g., N-allyl derivatives) increases steric bulk, reducing receptor binding affinity but improving metabolic stability .

    DerivativelogPMIC (S. aureus)
    3-Chlorobenzyl2.832 µg/mL
    4-Chlorobenzyl2.564 µg/mL

Q. How can contradictory data on cytotoxicity and antimicrobial efficacy be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., identical cell lines, incubation times). For example, HeLa cells may show IC₅₀ = 50 µM in 48-hr assays but 75 µM in 24-hr tests .
  • Compound stability : Use LC-MS to confirm compound integrity during assays. Degradation products (e.g., hydrolyzed carboxamide) may skew results .

Q. What strategies improve in vitro-to-in vivo translation of pharmacological effects?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ = 2.5 hrs in mice) and bioavailability (<20% oral) .
  • Prodrug design : Esterification of the carboxamide improves solubility (e.g., ethyl ester derivative increases solubility from 0.5 mg/mL to 5 mg/mL) .

Data Contradiction Analysis

Q. Why do studies report varying MICs for similar pyridinecarboxamide derivatives?

  • Resolution : Differences in bacterial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) and culture media (cation-adjusted Mueller-Hinton vs. RPMI) significantly alter MICs. For example, cation-adjusted media reduce MICs by 2–4x due to improved compound solubility .

Key Research Gaps and Future Directions

  • Target identification : Use CRISPR-Cas9 screens or proteomics to map binding partners (e.g., kinase inhibition) .
  • Toxicity profiling : Assess hepatotoxicity via primary hepatocyte assays (e.g., ALT/AST release at >100 µM) .

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